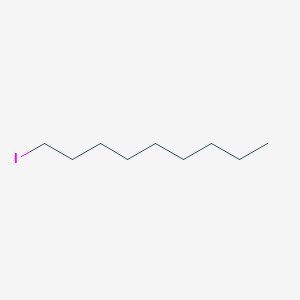

1-Iodononane

説明

特性

IUPAC Name |

1-iodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSJMFCWOUHXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049301 | |

| Record name | 1-Iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-42-2 | |

| Record name | 1-Iodononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodononane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodononane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V528UR3HZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodononane: Physical Properties and Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodononane, a vital alkyl iodide, serves as a key building block in organic synthesis and holds significant potential in the realms of pharmaceutical and materials science. Its linear nine-carbon chain, coupled with a reactive iodine terminus, makes it a versatile intermediate for introducing nonyl groups into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and relevant safety information.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, offering a quick reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉I | [1][2][3][4] |

| Molecular Weight | 254.15 g/mol | [1][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [5][7] |

| Density | 1.288 g/mL at 25 °C | [1][5][6][8] |

| Boiling Point | 107-108 °C at 8 mmHg | [1][5][6][8] |

| Melting Point | -20 °C | [1][7] |

| Refractive Index (n20/D) | 1.487 | [5][6] |

| Flash Point | 85 °C (185 °F) - closed cup | [1][5] |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol. | [1][7] |

Chemical Identifiers and Spectral Data

| Identifier/Spectrum | Value/Details | Reference(s) |

| CAS Number | 4282-42-2 | [1][2][5][6] |

| InChI | InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | [1][2][5] |

| InChIKey | OGSJMFCWOUHXHN-UHFFFAOYSA-N | [1][2][5] |

| SMILES | CCCCCCCCCI | [5][6] |

| ¹H NMR | Data available | [2] |

| ¹³C NMR | Data available | [2] |

| Mass Spectrum (EI) | Data available | [3] |

| IR Spectrum | Data available | [2] |

Experimental Protocols

The synthesis of this compound from its corresponding alcohol, 1-nonanol, is a standard procedure in organic chemistry. Below is a detailed methodology based on the reaction with sodium iodide and phosphoric acid, a common and effective method for preparing primary iodoalkanes.[1][8]

Synthesis of this compound from 1-Nonanol

This protocol describes the conversion of 1-nonanol to this compound via an Sₙ2 reaction.

Materials:

-

1-Nonanol

-

Sodium iodide (NaI)

-

85% Phosphoric acid (H₃PO₄)

-

5% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-nonanol, sodium iodide, and 85% phosphoric acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Extraction: Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with 5% sodium bisulfite solution (to remove any unreacted iodine), water, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield a clear, colorless liquid.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Phosphoric acid is corrosive and should be handled with care.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound from 1-nonanol.

Caption: Synthesis and purification workflow for this compound.

Safety Information

This compound is considered a hazardous substance and requires careful handling.[2]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5]

-

Precautionary Statements: Avoid breathing mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is sensitive to light and may discolor upon exposure.[1][7][8] It may be stabilized with copper.[5][6]

-

Inpatibilities: Incompatible with strong oxidizing agents and strong bases.[1][8]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. Finkelstein Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 6. CN105001046A - Nonyl alcohol synthesis process - Google Patents [patents.google.com]

- 7. organicmystery.com [organicmystery.com]

- 8. scilit.com [scilit.com]

An In-depth Technical Guide to the Synthesis and Preparation of 1-Iodononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-iodononane, a valuable alkyl iodide intermediate in organic synthesis. The document details experimental protocols, presents quantitative data for key reaction parameters, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound (CH₃(CH₂)₈I) is an important building block in organic chemistry, utilized in the synthesis of a variety of compounds, including pharmaceuticals and materials. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and coupling reactions. This guide focuses on two principal and reliable methods for its laboratory-scale synthesis: the direct iodination of 1-nonanol and the Finkelstein reaction from other 1-halononanes.

Synthetic Pathways

Two primary pathways are commonly employed for the synthesis of this compound.

-

Method A: Iodination of 1-Nonanol: This method involves the direct conversion of the primary alcohol, 1-nonanol, into this compound. A widely used reagent system for this transformation is triphenylphosphine (B44618) (PPh₃) and iodine (I₂).

-

Method B: The Finkelstein Reaction: This classic nucleophilic substitution reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide. For the synthesis of this compound, this would typically start from 1-chlorononane (B146367) or 1-bromononane (B48978) and sodium iodide (NaI) in a suitable solvent like acetone.

Reaction Pathways

An In-depth Technical Guide to 1-Iodononane (CAS: 4282-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodononane (CAS number 4282-42-2) is a linear alkyl iodide that serves as a versatile reagent and building block in organic synthesis.[1] Its structure, consisting of a nine-carbon aliphatic chain terminating in an iodine atom, makes it a valuable precursor for the introduction of a nonyl group into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations of this compound, with a focus on its applications in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is largely insoluble in water but exhibits good solubility in common organic solvents such as ether and chloroform.[1] Many of its physical and chemical properties are well-documented and are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4282-42-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₉I | [1][2][4][5][6] |

| Molecular Weight | 254.15 g/mol | [2][3][4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.288 g/mL at 25 °C | [2][5] |

| Boiling Point | 107-108 °C at 8 mmHg | [2][5] |

| Melting Point | -20 °C | [2] |

| Flash Point | 85 °C (closed cup) | [2][5] |

| Refractive Index (n20/D) | 1.486 - 1.488 | [2][5] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in chloroform, methanol, ether | [1][2] |

| Vapor Pressure | 0.0453 mmHg at 25°C | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| InChI | InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | [1][3][5][6] |

| InChIKey | OGSJMFCWOUHXHN-UHFFFAOYSA-N | [1][3][5][6] |

| SMILES | CCCCCCCCCI | [3][5] |

| EC Number | 224-286-3 | [5] |

| PubChem CID | 20275 | [6] |

Synthesis and Reactivity

This compound is typically synthesized from 1-nonanol, often through a Finkelstein-type reaction where a bromide or chloride is displaced by iodide. While a specific detailed protocol for its synthesis was not found in the immediate search, a general representation of this common synthetic route is provided below.

General Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 1-nonanol with an iodinating agent. A two-step procedure is often employed where the alcohol is first converted to a better leaving group, such as a tosylate, which is then displaced by iodide.

References

- 1. CAS 4282-42-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Nonane, 1-iodo- (CAS 4282-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. 1-碘壬烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H19I | CID 20275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Iodononane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-iodononane (C₉H₁₉I), a linear alkyl iodide. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.18 | Triplet | 2H | I-CH₂- |

| ~1.82 | Quintet | 2H | I-CH₂-CH₂- |

| ~1.26 | Multiplet | 12H | -(CH₂)₆- |

| ~0.88 | Triplet | 3H | CH₃- |

Note: Predicted values are based on typical chemical shifts for iodoalkanes. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~33.8 | C1 |

| ~31.8 | C3 |

| ~30.7 | C2 |

| ~29.3 | C4, C5 |

| ~29.1 | C6 |

| ~22.6 | C8 |

| ~14.1 | C9 |

| ~7.3 | C7 |

Note: Predicted values are based on typical chemical shifts for iodoalkanes. Actual values may vary depending on the solvent and experimental conditions.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H (alkyl) stretching |

| 1465 | Medium | C-H bending |

| ~1250 | Medium | CH₂ wag |

| ~600 - 500 | Strong | C-I stretching |

Note: These are characteristic absorption bands for long-chain alkyl iodides.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 254 | Low | [M]⁺ (Molecular Ion) |

| 127 | Medium | [I]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Note: Fragmentation patterns are characteristic of electron ionization (EI) mass spectrometry.[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands and compare them to known correlation tables.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI)-Mass Spectrometry

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Helium carrier gas

-

Microsyringe

Procedure:

-

Sample Introduction: If using a GC-MS, dilute the this compound sample in a volatile solvent (e.g., dichloromethane) and inject a small volume (e.g., 1 µL) into the GC inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer. For direct infusion, a heated probe can be used.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic techniques described.

Caption: Workflow for the structural confirmation of this compound.

References

A Comprehensive Technical Guide to the Solubility of 1-Iodononane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-iodononane in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative information and established chemical principles to inform on its solubility profile. Furthermore, it outlines a general experimental protocol for the quantitative determination of solubility, which can be adapted for specific laboratory requirements.

Core Principles of this compound Solubility

This compound (C9H19I) is a long-chain haloalkane. Its solubility in various organic solvents is primarily governed by the principle of "like dissolves like".[1][2] This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. The this compound molecule consists of a long, nonpolar alkyl chain (C9H19-) and a weakly polar carbon-iodine bond. Consequently, its solubility is favored in solvents with low polarity.

Haloalkanes, such as this compound, generally exhibit good solubility in many organic solvents because the energy required to break the intermolecular forces within the haloalkane and the solvent is compensated by the energy released when new solute-solvent interactions are formed.[2][3] In contrast, this compound is reported to be insoluble in water.[4][5][6] This is attributed to the fact that the strong hydrogen bonds between water molecules are not effectively replaced by the weaker dipole-dipole and dispersion forces that would form between this compound and water.[3][7]

Qualitative Solubility Data

| Solvent Class | Common Solvents | Expected Qualitative Solubility of this compound |

| Alcohols | Methanol, Ethanol | Soluble[4][5][6] |

| Halogenated Solvents | Chloroform, Dichloromethane | Soluble[4][5][6][8] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[8] |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Soluble/Miscible |

| Alkanes | Hexane, Cyclohexane | Expected to be Soluble/Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be Soluble |

Experimental Protocol for a Key Experiment: Determination of Solubility via the Shake-Flask Method

The following provides a generalized yet detailed methodology for determining the solubility of a liquid solute like this compound in an organic solvent. This protocol is based on the widely recognized shake-flask method.[9]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, UV/Vis Spectrophotometer if a chromophore is present or can be derivatized)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved this compound to separate.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

-

Immediately filter the collected aliquot using a syringe filter to remove any suspended microdroplets of the undissolved solute.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using the chosen analytical method (e.g., GC-FID) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a mole fraction.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Caption: Step-by-step experimental workflow for determining solubility.

References

- 1. selfstudys.com [selfstudys.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. This compound [chembk.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 4282-42-2 [amp.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. CAS 4282-42-2: this compound | CymitQuimica [cymitquimica.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Safe Handling of 1-Iodononane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Iodononane (CAS No. 4282-42-2), a versatile reagent utilized in various organic syntheses. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental risks in the laboratory.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data, summarized in Table 1, has been compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C9H19I | [1][2][3][4] |

| Molar Mass | 254.15 g/mol | [1][2][3] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Density | 1.288 g/mL at 25 °C | [1][6] |

| Melting Point | -20 °C | [1][5] |

| Boiling Point | 107-108 °C at 8 mmHg | [1][6] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol. | [1][5] |

| Refractive Index | 1.486 - 1.488 at 20 °C | [1] |

| Vapor Pressure | 0.0453 mmHg at 25 °C | [1] |

| Stability | Stable under recommended storage conditions. May discolor upon exposure to light. Incompatible with strong oxidizing agents and strong bases. | [1][6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[7] The GHS classification, as reported by multiple suppliers, is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

| Flammable liquids | Category 4 | Warning | H227: Combustible liquid |

Source: Aggregated GHS information provided by ECHA C&L Inventory.[2]

Section 3: Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

-

Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in situations with a high risk of splashing.[8]

-

Skin Protection :

-

Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[9]

Engineering Controls

-

Fume Hood : Always handle this compound inside a properly functioning chemical fume hood to minimize the concentration of vapors in the work area.[9]

-

Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the chemical is being handled.[7]

Handling and Storage Procedures

-

Handling :

-

Storage :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

-

Protect from direct sunlight and light exposure, as it may cause discoloration.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

-

Some formulations are stabilized with copper chips; this should be noted when storing.[1]

-

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate : Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[10]

-

Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

-

Clean : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

-

Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][10]

-

Eye Contact : In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion : If swallowed, do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 4: Visualized Workflows and Logical Relationships

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships for handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H19I | CID 20275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonane, 1-iodo- [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | 4282-42-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. calibrechem.com [calibrechem.com]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Thermal Stability and Decomposition of 1-Iodononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-iodononane. While specific experimental data on the thermal decomposition of this compound is not extensively available in published literature, this document synthesizes information on its known physical properties, general principles of alkyl iodide thermal degradation, and the standard analytical methodologies used to assess thermal stability. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the expected behavior of this compound under thermal stress and to provide a framework for its experimental investigation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during handling, storage, and thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉I | --INVALID-LINK-- |

| Molecular Weight | 254.15 g/mol | --INVALID-LINK-- |

| Appearance | Clear, colorless to pale yellow liquid | --INVALID-LINK-- |

| Melting Point | -20 °C | --INVALID-LINK-- |

| Boiling Point | 107-108 °C at 8 mmHg | --INVALID-LINK-- |

| Density | 1.288 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 85 °C | --INVALID-LINK-- |

| Refractive Index | 1.486 - 1.488 | --INVALID-LINK-- |

| Stability | Stable under recommended storage conditions. Light sensitive; may discolor upon exposure to light. Often stabilized with copper. | --INVALID-LINK-- |

| Incompatibilities | Strong oxidizing agents, strong bases. | --INVALID-LINK-- |

Thermal Stability and Decomposition Pathways

The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its constituent bonds. In the case of this compound, the carbon-iodine (C-I) bond is the most labile due to its relatively low bond dissociation energy compared to carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. Consequently, the thermal decomposition of this compound is anticipated to initiate with the homolytic cleavage of the C-I bond.

General Decomposition Mechanism

The thermal decomposition of long-chain primary iodoalkanes, such as this compound, is expected to proceed via a free-radical chain reaction mechanism. The primary steps are:

-

Initiation: Homolytic cleavage of the weakest bond, the C-I bond, to generate a nonyl radical and an iodine radical. This step is initiated by thermal energy.

-

Propagation: The highly reactive radicals formed during initiation can participate in a series of reactions, including:

-

Hydrogen Abstraction: The nonyl radical can abstract a hydrogen atom from another this compound molecule, forming nonane (B91170) and a new iodo-nonyl radical.

-

β-Scission: The nonyl radical can undergo cleavage of a C-C bond at the beta position to the radical center, leading to the formation of a smaller alkene (e.g., ethene) and a smaller alkyl radical.

-

Intramolecular Hydrogen Abstraction (Isomerization): The nonyl radical can rearrange to a more stable secondary radical through a "backbiting" mechanism.

-

Reaction with Iodine: The nonyl radical can react with molecular iodine (I₂), which may be present from the combination of iodine radicals, to regenerate this compound.

-

-

Termination: The chain reaction is terminated by the combination of two radicals to form a stable molecule.

Expected Decomposition Products

Based on the general mechanism of alkyl iodide pyrolysis, the thermal decomposition of this compound is expected to yield a complex mixture of products. A qualitative summary of these expected products is provided in Table 2.

| Product Class | Specific Examples | Formation Pathway |

| Alkanes | Nonane, smaller alkanes (e.g., heptane, hexane) | Hydrogen abstraction by alkyl radicals. |

| Alkenes | 1-Nonene, smaller alkenes (e.g., 1-heptene, 1-hexene) | Disproportionation of alkyl radicals, β-scission. |

| Iodinated Compounds | Hydrogen iodide (HI), molecular iodine (I₂) | Combination and abstraction reactions involving iodine radicals. |

| Higher Molecular Weight Hydrocarbons | C18 alkanes and alkenes | Combination of two nonyl radicals. |

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, a suite of thermal analysis techniques can be employed. The following sections detail generalized experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

Objective: To determine the thermal decomposition profile of this compound.

Apparatus: A high-resolution thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum). For liquid samples, ensure the sample covers the bottom of the pan without being close to the edges.[1]

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the maximum rate of mass loss.

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Objective: To identify the temperatures of thermal transitions and decomposition of this compound and to measure the associated enthalpy changes.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.[2]

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of -50 °C for 5 minutes to observe any low-temperature phase transitions.

-

Heat the sample from -50 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the decomposition products of this compound.

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Procedure:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium). The pyrolysis products are swept into the GC injection port.

-

Gas Chromatography:

-

The decomposition products are separated on a capillary GC column (e.g., a non-polar column like DB-5ms).

-

A suitable temperature program is used to achieve good separation of the analytes. For example, hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

-

Mass Spectrometry:

-

The separated compounds are ionized (typically by electron ionization at 70 eV) and fragmented.

-

The mass spectrometer scans a mass range (e.g., m/z 35-550) to detect the fragments.

-

-

Data Analysis:

-

The resulting chromatogram shows peaks corresponding to the different decomposition products.

-

The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the compound.

-

Visualizations

Experimental Workflow

The logical flow for a comprehensive thermal stability analysis of this compound is depicted in the following diagram.

Caption: Logical workflow for the thermal analysis of this compound.

Generalized Decomposition Pathway

The following diagram illustrates the generalized free-radical decomposition pathway for a primary iodoalkane like this compound.

Caption: Generalized decomposition pathway of a primary iodoalkane.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is limited, a comprehensive understanding of its thermal stability can be inferred from the general principles of alkyl iodide chemistry and established analytical techniques. The C-I bond is the weakest linkage, and its homolytic cleavage upon heating initiates a free-radical decomposition process, leading to a mixture of alkanes, alkenes, and iodine-containing species. The experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this compound and similar compounds. Such analyses are crucial for ensuring the safe handling, storage, and application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols: 1-Iodononane in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-iodononane as a reagent in the Williamson ether synthesis for the formation of nonyl ethers. This document includes key reaction parameters, detailed experimental protocols, and visualizations to guide researchers in the successful application of this versatile reaction.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether linkage.[2]

This compound is an excellent alkylating agent for this synthesis due to the high reactivity of the carbon-iodine bond, as iodine is an excellent leaving group. The general reactivity trend for alkyl halides in this reaction is R-I > R-Br > R-Cl. As a primary alkyl halide, this compound is well-suited for the S(_N)2 pathway, minimizing the potential for competing elimination reactions that can occur with secondary and tertiary halides.

Applications in Research and Drug Development

The introduction of a nonyl group via Williamson ether synthesis can significantly modify the lipophilicity and steric profile of a molecule. This is of particular interest in drug development for:

-

Modulating Pharmacokinetic Properties: Increasing lipophilicity can enhance membrane permeability and alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: The nonyl group can serve as a bulky substituent to probe steric interactions within a biological target's binding site.

-

Synthesis of Intermediates: Nonyl ethers are valuable intermediates in the synthesis of more complex molecules, including surfactants, polymers, and specialized lubricants.

Key Reaction Parameters

The efficiency of the Williamson ether synthesis using this compound is influenced by several factors, including the choice of base, solvent, and reaction temperature. A summary of typical reaction conditions is provided in the table below.

| Parameter | Typical Conditions | Notes |

| Substrates | Alcohols, Phenols | Primary alcohols and phenols are ideal. |

| Base | NaH, KH, K₂CO₃, Cs₂CO₃, NaOH, KOH | Strong bases like NaH are used for alcohols, while weaker bases like K₂CO₃ are often sufficient for the more acidic phenols. |

| Solvent | DMF, Acetonitrile (B52724), THF, DMSO | Aprotic polar solvents are preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. |

| Temperature | Room Temperature to 100 °C | The high reactivity of this compound may allow for milder conditions. Typical reactions are conducted at 50 to 100 °C. |

| Reaction Time | 1 to 8 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). |

Experimental Protocols

Two representative protocols for the synthesis of nonyl ethers using this compound are provided below.

Protocol 1: Synthesis of a Nonyl Alkyl Ether from a Primary Alcohol

This protocol describes the synthesis of a nonyl alkyl ether from a generic primary alcohol (R-OH).

Materials:

-

Primary Alcohol (R-OH)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)

Procedure:

-

Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq). b. Dissolve the alcohol in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise. Hydrogen gas will evolve. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Ether Formation: a. Add this compound (1.1 eq) dropwise to the alkoxide solution at room temperature. b. Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC.

-

Work-up: a. Once the reaction is complete, cool the mixture to 0 °C. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure nonyl alkyl ether.

Protocol 2: Synthesis of a Nonyl Aryl Ether from a Phenol (B47542)

This protocol describes the synthesis of a nonyl aryl ether from a generic phenol (Ar-OH).

Materials:

-

Phenol (Ar-OH)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

This compound

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: a. To a round-bottom flask, add the phenol (1.0 eq) and potassium carbonate (2.0 eq). b. Add acetonitrile or DMF as the solvent.

-

Ether Formation: a. Add this compound (1.2 eq) to the mixture at room temperature. b. Stir the reaction mixture at a temperature between 50-80 °C. Monitor the reaction progress by TLC. A typical reaction time is 2-6 hours.

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash the filter cake with the reaction solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure nonyl aryl ether.

Visualizations

The following diagrams illustrate the key aspects of the Williamson ether synthesis.

References

Application Notes and Protocols: Formation of Nonylmagnesium Iodide from 1-Iodononane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, nonylmagnesium iodide, from 1-iodononane. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This application note outlines the necessary precautions, reagent handling, reaction setup, and a method for determining the concentration of the prepared reagent. A key challenge in the synthesis of Grignard reagents from primary alkyl iodides, the Wurtz coupling side reaction, is also discussed.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are invaluable tools in synthetic organic chemistry.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] The polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, enabling it to attack a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.[2]

The synthesis of Grignard reagents from long-chain alkyl halides such as this compound requires careful control of reaction conditions to minimize side reactions, primarily the Wurtz coupling, which leads to the formation of a dimer (in this case, octadecane).[3] This protocol provides a comprehensive guide to successfully synthesize and titrate nonylmagnesium iodide.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | e.g., Sigma-Aldrich | Store under nitrogen and protect from light. |

| Magnesium Turnings | High Purity | e.g., Sigma-Aldrich | |

| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | e.g., Sigma-Aldrich | Must be strictly anhydrous.[1] |

| Iodine | Crystal, Reagent Grade | e.g., Sigma-Aldrich | Used as an initiator.[4] |

| 1,2-Dibromoethane (B42909) | 99% | e.g., Sigma-Aldrich | Optional initiator. |

| Anhydrous Lithium Chloride | ≥99% | e.g., Sigma-Aldrich | For titration. |

| Standardized sec-Butanol in Toluene | ~1.0 M | For titration. | |

| 1,10-Phenanthroline | Reagent Grade | e.g., Sigma-Aldrich | Indicator for titration. |

| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |

Protocol for the Formation of Nonylmagnesium Iodide

1. Preparation of Glassware and Reagents:

-

All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry argon or nitrogen.

-

Anhydrous diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed container.

2. Reaction Setup:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask equipped with a magnetic stir bar.

-

Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

3. Initiation of the Grignard Reaction:

-

Add a small crystal of iodine to the magnesium turnings.[4] The purple color of the iodine will disappear upon reaction with the magnesium surface, indicating activation.

-

Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is observed by the evolution of ethene gas.

-

Add a small portion (~5-10%) of the this compound solution (1 equivalent of this compound dissolved in anhydrous diethyl ether) to the activated magnesium.

-

The reaction is initiated when a gentle exotherm and bubbling are observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

4. Addition of this compound:

-

Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.

5. Completion of the Reaction:

-

After the addition of this compound is complete, continue stirring the reaction mixture at room temperature or with gentle reflux until most of the magnesium has been consumed. This typically takes 1-3 hours.

-

The resulting Grignard reagent is a grayish, cloudy solution.

6. Titration of Nonylmagnesium Iodide (Iodometric Method):

-

In a separate dry, argon-flushed flask, dissolve a known amount of iodine (e.g., 254 mg, 1 mmol) in anhydrous THF containing a known concentration of anhydrous LiCl (e.g., 0.5 M). The LiCl helps to solubilize the magnesium salts.

-

Cool the iodine solution to 0 °C.

-

Slowly add the prepared nonylmagnesium iodide solution via a syringe until the brown color of the iodine disappears.

-

The concentration of the Grignard reagent can be calculated based on the volume added to reach the endpoint.

Wurtz Coupling Side Reaction

The primary side reaction in the formation of Grignard reagents from primary alkyl halides is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[3] In this case, nonylmagnesium iodide can react with this compound to produce octadecane.

To minimize the Wurtz coupling:

-

Maintain a dilute solution of the alkyl halide.

-

Add the alkyl halide slowly to the magnesium turnings to ensure a low concentration of the halide in the presence of the Grignard reagent.

-

Maintain a moderate reaction temperature.

Data Presentation

| Parameter | Value/Range | Reference |

| Stoichiometry | ||

| This compound | 1.0 eq | - |

| Magnesium | 1.1 - 1.5 eq | General Practice |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | [1] |

| Temperature | Room Temperature to Reflux (~35-66 °C) | [3] |

| Reaction Time | 1 - 4 hours | General Practice |

| Typical Yield | 70 - 90% (by titration) | Estimated based on similar reactions |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the formation of nonylmagnesium iodide.

Signaling Pathway of Grignard Reagent Formation

Caption: Simplified reaction pathway for Grignard reagent formation and the Wurtz side reaction.

References

Application Notes and Protocols for the Synthesis of Long-Chain Amines from 1-Iodononane

Introduction

Long-chain primary amines are vital building blocks in the fields of pharmaceutical research and drug development. Their lipophilic alkyl chains and functional amino groups are key features in a multitude of active pharmaceutical ingredients (APIs), influencing properties such as membrane permeability, receptor binding, and overall bioavailability. 1-Iodononane is a readily available and highly reactive precursor for the synthesis of C9 alkylamines, such as nonylamine (B85610) (1-aminononane). This document provides detailed protocols for three common synthetic routes starting from this compound, offering researchers a comparative guide to select the most appropriate method for their specific needs. The methods covered are Direct Amination, the Gabriel Synthesis, and the Azide (B81097) Synthesis, each presenting distinct advantages and disadvantages in terms of yield, purity, and operational complexity.

Synthetic Strategies Overview

The synthesis of primary amines from alkyl halides like this compound is primarily achieved through nucleophilic substitution. However, the choice of the nitrogen nucleophile is critical to avoid common pitfalls such as over-alkylation.

-

Direct Amination: This is the most direct approach, involving the reaction of this compound with ammonia (B1221849). While simple in concept, the primary amine product is often more nucleophilic than ammonia itself, leading to the formation of secondary and tertiary amines as significant byproducts.[1]

-

Gabriel Synthesis: A classic and robust method that utilizes potassium phthalimide (B116566) as an ammonia surrogate.[2][3][4] This technique effectively prevents over-alkylation because the intermediate N-alkylphthalimide's nitrogen is non-nucleophilic.[4] The primary amine is then liberated in a subsequent hydrolysis or hydrazinolysis step.[2]

-

Azide Synthesis: This two-step method involves an initial Sₙ2 reaction with sodium azide to form an alkyl azide. The resulting azide is non-nucleophilic, thus preventing side reactions.[5] The azide is then cleanly reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][6]

Caption: Overall synthetic pathways from this compound to Nonylamine.

Comparative Data of Synthetic Methods

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of a long-chain primary amine from the corresponding alkyl halide. Note that data for 1-bromooctane (B94149) is used for Direct Amination as a representative example of the challenges faced with this method.

| Parameter | Method 1: Direct Amination | Method 2: Gabriel Synthesis | Method 3: Azide Synthesis |

| Starting Halide | 1-Bromooctane | This compound | This compound |

| Key Reagents | Excess Ammonia (NH₃) | 1. Potassium Phthalimide 2. Hydrazine (B178648) Hydrate (B1144303) | 1. Sodium Azide (NaN₃) 2. LiAlH₄, H₂O |

| Solvent | Ethanol (B145695) | N,N-Dimethylformamide (DMF) | Step 1: DMF Step 2: Diethyl Ether |

| Temperature (°C) | 100-120 (sealed tube) | Step 1: 80-100 Step 2: 85 (Reflux) | Step 1: 25-50 Step 2: 0 to 35 (Reflux) |

| Reaction Time (h) | 24 - 48 | Step 1: 6-12 Step 2: 4-8 | Step 1: 12-24 Step 2: 4-6 |

| Yield (%) | ~45% (Primary Amine)[5] | >85% (Overall) | >90% (Overall) |

| Key Advantages | One-step process. | High yield of pure primary amine, avoids over-alkylation. | Excellent yield, clean reaction, avoids over-alkylation. |

| Key Disadvantages | Poor selectivity, produces a mixture of primary, secondary, and tertiary amines requiring difficult separation.[1][5] | Two-step process, requires removal of phthalhydrazide (B32825) byproduct. | Two-step process, uses potentially explosive azide intermediates and a highly reactive reducing agent (LiAlH₄). |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a skin and eye irritant. Sodium azide is highly toxic and can form explosive heavy metal azides. Lithium aluminum hydride (LiAlH₄) reacts violently with water. Handle all chemicals with extreme care.

Protocol 1: Direct Amination of an Alkyl Halide (Illustrative Example)

This protocol is based on the general procedure for the amination of long-chain alkyl halides and highlights the typical outcome of low selectivity.[5]

Objective: To synthesize octylamine (B49996) from 1-bromooctane.

Materials:

-

1-Bromooctane

-

Ethanolic ammonia solution (saturated)

-

Heavy-walled, sealed reaction tube

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution, 10% w/v

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

In a heavy-walled reaction tube, place 1-bromooctane.

-

Add a significant excess (e.g., 10-20 equivalents) of saturated ethanolic ammonia solution.

-

Seal the tube tightly and place it in a protective steel shell.

-

Heat the reaction mixture in an oil bath at 110°C for 48 hours.

-

After cooling to room temperature, carefully open the reaction tube in a fume hood.

-

Transfer the contents to a round-bottom flask and remove the excess ammonia and ethanol using a rotary evaporator.

-

Treat the residue with a 10% NaOH solution to neutralize the ammonium (B1175870) salt and extract the amine product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent.

-

The resulting crude product, a mixture of octylamine, dioctylamine, and trioctylamine, must be purified by fractional distillation.

Protocol 2: Gabriel Synthesis of Nonylamine

This two-step protocol is a reliable method for producing high-purity primary amines.[2][3]

Caption: Workflow for the Gabriel Synthesis of Nonylamine.

Objective: To synthesize nonylamine from this compound via an N-nonylphthalimide intermediate.

Step 1: Synthesis of N-Nonylphthalimide

-

To a solution of potassium phthalimide (1.1 equivalents) in dry N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).

-

Heat the reaction mixture with stirring at 90°C for 8 hours. Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

The N-nonylphthalimide will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product can be recrystallized from ethanol if necessary.

Step 2: Hydrazinolysis to Yield Nonylamine

-

Suspend the dried N-nonylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Heat the mixture to reflux (approx. 85°C) for 4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and add 2M hydrochloric acid to dissolve the product and remaining hydrazine.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Make the filtrate basic (pH > 11) by the slow addition of concentrated NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield pure nonylamine.

Protocol 3: Azide Synthesis of Nonylamine

This two-step protocol offers high yields and is an excellent alternative to the Gabriel synthesis.

Objective: To synthesize nonylamine from this compound via a nonyl azide intermediate.

Step 1: Synthesis of Nonyl Azide

-

In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMF.

-

Add this compound (1.0 equivalent) to the solution.

-

Stir the mixture at room temperature for 24 hours or with gentle heating (40-50°C) to accelerate the reaction. Monitor by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the azide product excessively.

Step 2: Reduction of Nonyl Azide to Nonylamine

-

Set up a three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the nonyl azide from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with fresh diethyl ether.

-

Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation to yield pure nonylamine.

Conclusion

For researchers and drug development professionals, the synthesis of pure, long-chain primary amines is of paramount importance. While direct amination of this compound is a simple, one-step process, it is severely hampered by poor selectivity and low yields of the desired primary amine.[1][5] Both the Gabriel Synthesis and the Azide Synthesis represent far superior strategies, consistently delivering high yields of the target nonylamine by circumventing the issue of over-alkylation. The Gabriel synthesis is a time-tested and reliable method, while the azide synthesis often provides even higher yields. The choice between these two methods may depend on laboratory experience and safety considerations regarding the handling of azide intermediates and powerful hydrides. For most applications requiring high purity and yield, either the Gabriel or Azide synthesis is strongly recommended.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Gabriel Synthesis [organic-chemistry.org]

- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 1-Iodononane in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-iodononane in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures relevant to materials science and pharmaceutical development.

Introduction to this compound in Cross-Coupling

This compound, a readily available and reactive long-chain alkyl halide, serves as a valuable building block for introducing a nonyl moiety into organic molecules. Its application in palladium-catalyzed cross-coupling reactions, while less common than that of aryl or vinyl halides, is a powerful strategy for synthesizing aliphatic-aromatic and aliphatic-aliphatic coupled products. The primary challenge in coupling unactivated alkyl halides like this compound is the propensity for β-hydride elimination from the organopalladium intermediate. However, the development of specialized catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, has enabled efficient coupling.

This document details the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful exclusion of oxygen and moisture, as the palladium(0) catalyst is sensitive to oxidation. The general workflow involves the assembly of the reaction under an inert atmosphere, followed by heating to the desired temperature and subsequent purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide.[1] For this compound, this typically involves reaction with an arylboronic acid to form an alkyl-substituted aromatic compound.

General Reaction Scheme:

R-B(OH)₂ + I-(CH₂)₈CH₃ --[Pd catalyst, Base]--> R-(CH₂)₈CH₃

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 70-80 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 60-70 |

Experimental Protocol: Synthesis of Nonylbenzene

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add phenylboronic acid (1.2 equiv.) and this compound (1.0 equiv.).

-

Add degassed toluene and water (e.g., 10:1 v/v).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (hexanes) to afford nonylbenzene.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2][3] The reaction of this compound with an alkene can lead to the formation of a substituted alkene, though regioselectivity can be a challenge.

General Reaction Scheme:

R-CH=CH₂ + I-(CH₂)₈CH₃ --[Pd catalyst, Base]--> R-CH=CH-(CH₂)₈CH₃

Table 2: Representative Conditions for Heck Reaction of this compound

| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 50-60 |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₂CO₃ | DMAc | 120 | 18 | 45-55 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 36 | 40-50 |

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-decene

-

To a sealed tube, add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.0 equiv.).

-

Add styrene (1.5 equiv.) and this compound (1.0 equiv.).

-

Add anhydrous DMF.

-